Cas no 181212-90-8 (1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate)

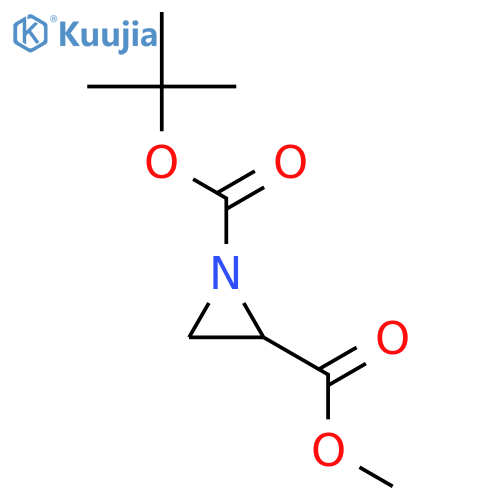

181212-90-8 structure

商品名:1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate

CAS番号:181212-90-8

MF:C9H15NO4

メガワット:201.219702959061

MDL:MFCD09261159

CID:113607

PubChem ID:11171653

1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate 化学的及び物理的性質

名前と識別子

-

- 1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate

- (RAC)-AZIRIDINE-1,2-DICARBOXYLIC ACID 1-TERTBUTYL ESTER 2-METHYL ESTER

- 1-(tert-butoxycarbonyl)-2-methylaziridine-2-carboxylic acid

- 1,2-Aziridinedicarboxylicacid, 1-(1,1-dimethylethyl) 2-methyl ester

- 2-Methyl 1-(2-methyl-2-propanyl) 1,2-aziridinedicarboxylate

- methyl N-(t-butoxycarbonyl)aziridine-2-carboxylate

- (S)-2-tert-butyl 1-methyl aziridine-1,2-dicarboxylate

- AMY32034

- OHKDZMSOHBQKDL-UHFFFAOYSA-N

- MFCD09261159

- OHKDZMSOHBQKDL-TYICEKJOSA-N

- SCHEMBL2278207

- SCHEMBL2798704

- Methyl 1-Boc-aziridine-2-carboxylate

- MFCD09991730

- 1,2-Aziridinedicarboxylic acid, 1-(1,1-dimethylethyl) 2-methyl ester

- 1-tert-Butyl2-methylaziridine-1,2-dicarboxylate

- A906933

- Methyl (R)-1-Boc-aziridine-2-carboxylate

- AS-72364

- 181212-90-8

- AKOS016014556

- SY102249

- methyl 1-BOC-2-aziridinecarboxylate

- SCHEMBL2798705

- (S)-Methyl 1-Boc-aziridine-2-carboxylate

- 1-tert-butyl 2-methyl aziridine-1,2-dicarboxylat

- Methyl 1-BOC-2-aziridine carboxylate

- SY097860

- SB15384

- PB41413

- SB15385

- SY261501

- 1-Boc-aziridine-2-carboxylic acid methylester

- A852072

- 1-O-tert-butyl 2-O-methyl aziridine-1,2-dicarboxylate

- FT-0774012

- CS-0046702

- DB-062481

- DB-336259

- (R)-N-Boc-Aziridine-2-carboxylic acid methyl ester

- (S)-N-Boc-Aziridine-2-carboxylic acid methyl ester

- N-Boc-Aziridine-2-carboxylic acid methyl ester

-

- MDL: MFCD09261159

- インチ: InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-5-6(10)7(11)13-4/h6H,5H2,1-4H3

- InChIKey: OHKDZMSOHBQKDL-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1CN1C(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 201.10015

- どういたいしつりょう: 201.10010796g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 256

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.6Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- PSA: 55.61

1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261-P280-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,2-8°C

1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1117342-250mg |

1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate |

181212-90-8 | 98% | 250mg |

¥574 | 2023-04-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CB726-1g |

1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate |

181212-90-8 | 98% | 1g |

1711.0CNY | 2021-07-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ3184-1G |

1-tert-butyl 2-methyl aziridine-1,2-dicarboxylate |

181212-90-8 | 97% | 1g |

¥ 990.00 | 2023-04-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1117342-100mg |

1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate |

181212-90-8 | 98% | 100mg |

¥334 | 2023-04-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T74820-250mg |

1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate |

181212-90-8 | 97% | 250mg |

¥244.0 | 2024-07-18 | |

| Chemenu | CM104984-250mg |

1-tert-butyl 2-methyl aziridine-1,2-dicarboxylate |

181212-90-8 | 95%+ | 250mg |

$92 | 2023-03-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CB726-50mg |

1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate |

181212-90-8 | 98% | 50mg |

269.0CNY | 2021-07-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ3184-5G |

1-tert-butyl 2-methyl aziridine-1,2-dicarboxylate |

181212-90-8 | 97% | 5g |

¥ 3,036.00 | 2023-04-14 | |

| Advanced ChemBlocks | P44500-1G |

1-tert-butyl 2-methyl aziridine-1,2-dicarboxylate |

181212-90-8 | 97% | 1G |

$115 | 2023-09-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1117342-1g |

1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate |

181212-90-8 | 98% | 1g |

¥1232 | 2023-04-15 |

1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate 関連文献

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

181212-90-8 (1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate) 関連製品

- 129799-08-2(1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:181212-90-8)1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate

清らかである:99%

はかる:5g

価格 ($):364.0